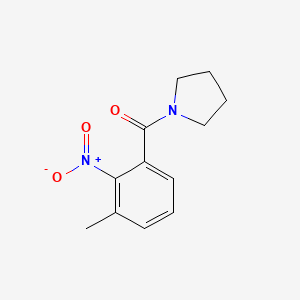
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a pyrrolidine ring attached to a methanone group, which is further connected to a 3-methyl-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-methyl-2-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: (3-Methyl-2-aminophenyl)(pyrrolidin-1-yl)methanone.
Substitution: Various substituted methanones depending on the nucleophile used.
Oxidation: (3-Carboxy-2-nitrophenyl)(pyrrolidin-1-yl)methanone.
科学的研究の応用
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial purposes.
作用機序
The mechanism of action of (3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance the binding affinity of the compound to its target due to its unique three-dimensional structure. The nitro group can also participate in redox reactions, which may be crucial for the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a methyl group.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains hydroxy and methoxy groups instead of a nitro group.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a boronic ester group.
Uniqueness
(3-Methyl-2-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both a nitro group and a pyrrolidine ring. The nitro group can participate in various redox reactions, while the pyrrolidine ring provides a rigid and three-dimensional structure that can enhance binding interactions with biological targets. This combination of functional groups makes the compound versatile for various applications in medicinal chemistry and materials science.
特性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
(3-methyl-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H14N2O3/c1-9-5-4-6-10(11(9)14(16)17)12(15)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
InChIキー |
KZZHCAQPMLUGEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


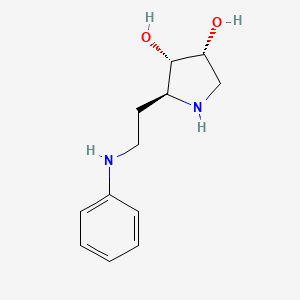
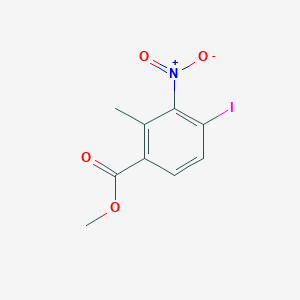
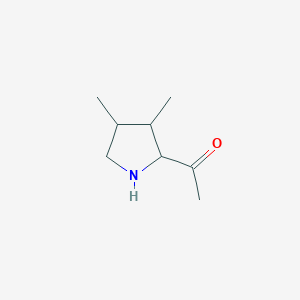

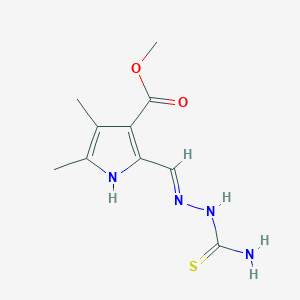
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
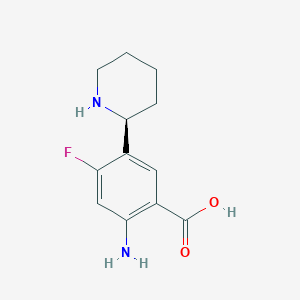

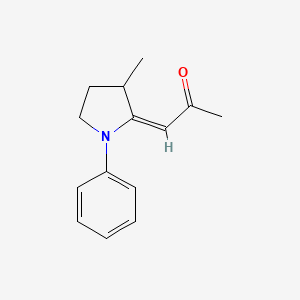
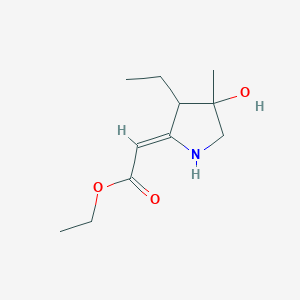


![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
